4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin-6-carbaldehyde with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and disrupt cellular processes.
Materials Science: The compound can be used in the development of organic electronic materials and sensors due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and lipoxygenase by binding to their active sites and blocking substrate access.
Cellular Pathways: It can interfere with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide: Known for its antibacterial properties.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Studied for its potential as an enzyme inhibitor.
Properties
Molecular Formula |
C23H18N2O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H18N2O5/c26-22(18-8-11-20-21(14-18)29-13-12-28-20)25-24-15-16-6-9-19(10-7-16)30-23(27)17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,25,26)/b24-15+ |
InChI Key |
GAEYDJXUQMKIOU-BUVRLJJBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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